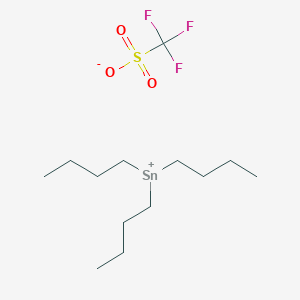

Tributylstannanylium;trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tributylstannanylium;trifluoromethanesulfonate, also known as Tributyltin triflate, is a chemical compound with the molecular formula C13H27F3O3SSn123. It has a molecular weight of 439.12 g/mol13.

Synthesis Analysis

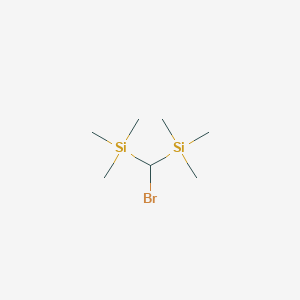

While specific synthesis methods for Tributylstannanylium;trifluoromethanesulfonate were not found, similar compounds such as trimethylsilyl trifluoromethanesulfonate have been synthesized using trifluoromethanesulfonic acid and trimethylchlorosilane as main raw materials4.

Molecular Structure Analysis

The molecular structure of Tributylstannanylium;trifluoromethanesulfonate consists of 13 carbon atoms, 27 hydrogen atoms, 3 fluorine atoms, 3 oxygen atoms, 1 sulfur atom, and 1 tin atom35.

Chemical Reactions Analysis

Trifluoromethanesulfonic acid, a related compound, has been used as a catalyst for acylation6. It has broadened the use of various substrates under mild and neat or forced conditions6.

Physical And Chemical Properties Analysis

The physical and chemical properties of Tributylstannanylium;trifluoromethanesulfonate are not readily available. However, it is known that the compound has a molecular weight of 439.12 g/mol13.

Scientific Research Applications

Use in Organotin Reagents

- Scientific Field : Chemistry

- Application Summary : Tributylstannanylium trifluoromethanesulfonate is used as an organotin reagent . Organotin reagents are compounds with tin-carbon bonds that are used in organic chemistry.

- Results or Outcomes : The use of organotin reagents can lead to the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Use in Ion-Pair Chromatography

- Scientific Field : Analytical Chemistry

- Application Summary : Tributylstannanylium trifluoromethanesulfonate has been used in ion-pair chromatography for the fast and simultaneous determination of trifluoromethanesulfonate and p-toluenesulfonate .

- Methods of Application : The analysis was performed using a mobile phase of tetrabutylammonium hydroxide + citric acid + acetonitrile on a reversed-phase silica-based monolithic column with direct conductivity detection .

- Results or Outcomes : The method has been applied to the determination of trifluoromethanesulfonate and p-toluenesulfonate in ionic liquids. The spiked recoveries of trifluoromethanesulfonate and p-toluenesulfonate were 101.1% and 100.2%, respectively .

Use in Perovskite Solar Cells

- Scientific Field : Materials Science

- Application Summary : Tributylstannanylium trifluoromethanesulfonate has been used as a multifunctional additive to achieve efficient inverted perovskite solar cells .

- Methods of Application : The sulfonic group could coordinate with lead ions, thus reducing the perovskite crystallization process, and a high-quality perovskite film with large grain size, high crystallinity, and few defects is obtained .

- Results or Outcomes : Inverted PSCs with Sc (OTF) 3 at a low doping amount of 0.1 mg ml −1 show a remarkable efficiency of 20.63% along with an open circuit voltage (Voc) of 1134 mV, a short circuit current density (Jsc) of 21.71 mA cm −2, and a high fill factor (FF) of 83.80% .

Use in Esterification Catalyst

- Scientific Field : Organic Chemistry

- Application Summary : Triflic acid, the short name for trifluoromethanesulfonic acid, is mainly used in research as a catalyst for esterification .

- Results or Outcomes : The use of triflic acid as a catalyst can lead to the formation of esters, which are key compounds in many organic reactions .

Use in Acylation Reactions

- Scientific Field : Organic Chemistry

- Application Summary : Tributylstannanylium trifluoromethanesulfonate has been used in acid-catalyzed acylation of benzene .

- Results or Outcomes : The use of Tributylstannanylium trifluoromethanesulfonate in acylation reactions can lead to up to 90% yield of ketone product .

Use in Trifluoromethylsulfinylation and Trifluoromethylsulfonylation Reactions

- Scientific Field : Organic Chemistry

- Application Summary : This reagent is conveniently used in trifluoromethylation reactions . More recently, it has found a new application as a source of SCF3 for direct trifluoromethylsulfenylation .

- Results or Outcomes : The use of Tributylstannanylium trifluoromethanesulfonate in these reactions can lead to the formation of various organic compounds .

Use in Analysis of Ionic Liquids

- Scientific Field : Analytical Chemistry

- Application Summary : A method that employed a reversed-phase silica-based monolithic column to achieve fast and simultaneous determination of CF3SO3− and C7H7SO3− by IPC with direct conductivity detection is established and applied to achieve the analysis of CF3SO3− and C7H7SO3− in ionic liquids .

- Methods of Application : The analysis was performed using a mobile phase of tetrabutylammonium hydroxide + citric acid + acetonitrile on the Chromolith Speed ROD RP-18e column with direct conductivity detection .

- Results or Outcomes : The spiked recoveries of CF3SO3− and C7H7SO3− were 101.1 and 100.2%, respectively .

Safety And Hazards

While specific safety data for Tributylstannanylium;trifluoromethanesulfonate was not found, similar compounds such as trimethylsilyl trifluoromethanesulfonate are known to be flammable and cause severe skin burns and eye damage8.

Future Directions

Trifluoromethanesulfonic acid, a related compound, has been used as a catalyst for acylation6. Its use has broadened the range of substrates that can be used under mild and neat or forced conditions6. This suggests potential future directions for the use of Tributylstannanylium;trifluoromethanesulfonate in similar applications.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or safety data sheets.

properties

IUPAC Name |

tributylstannanylium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQOILBASIAIQC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn+](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27F3O3SSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475197 |

Source

|

| Record name | TRIBUTYLTIN TRIFLUOROMETHANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tributylstannanylium;trifluoromethanesulfonate | |

CAS RN |

68725-14-4 |

Source

|

| Record name | TRIBUTYLTIN TRIFLUOROMETHANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1365179.png)

![3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone](/img/structure/B1365192.png)

![2-Chloro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1365194.png)

![1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1365204.png)